5'-Methylthioadenosine

Beschreibung

5'-Methylthioadenosine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

5'-Deoxy-5'-methylthioadenosine has been reported in Drosophila melanogaster, Psychotria punctata, and other organisms with data available.

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

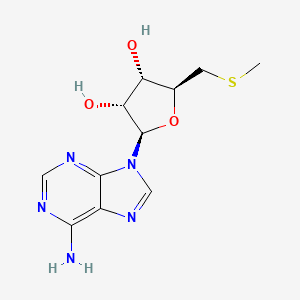

structure

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(methylsulfanylmethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O3S/c1-20-2-5-7(17)8(18)11(19-5)16-4-15-6-9(12)13-3-14-10(6)16/h3-5,7-8,11,17-18H,2H2,1H3,(H2,12,13,14)/t5-,7-,8-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUUGFSXJNOTRMR-IOSLPCCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20179308 | |

| Record name | 5'-Methylthioadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5'-Methylthioadenosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001173 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2457-80-9 | |

| Record name | 5′-(Methylthio)adenosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2457-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5'-Methylthioadenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002457809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5'-S-methyl-5'-thioadenosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02282 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5'-Methylthioadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5'-Deoxy-5'-(methylthio)adenosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5'-METHYLTHIOADENOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/634Z2VK3UQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5'-Methylthioadenosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001173 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Multifaceted Role of 5'-Methylthioadenosine (MTA) in Mammalian Cellular Homeostasis: A Technical Guide

Abstract

5'-Methylthioadenosine (MTA) is a naturally occurring sulfur-containing nucleoside pivotal to mammalian cell physiology. Generated as a byproduct of polyamine biosynthesis from S-adenosylmethionine (SAM), MTA stands at the crossroads of critical metabolic pathways, including methionine salvage and polyamine synthesis. Its intracellular concentration is tightly regulated by the enzyme methylthioadenosine phosphorylase (MTAP), the absence of which in certain cancers underscores MTA's significance in pathology. This technical guide provides an in-depth exploration of the functions of MTA in mammalian cells, detailing its role in metabolism, cell proliferation, apoptosis, and immunomodulation. We present quantitative data on its enzymatic interactions and cellular effects, comprehensive experimental protocols for its study, and visual diagrams of the key signaling and metabolic pathways it influences. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of MTA's biological importance and therapeutic potential.

Introduction: The Central Role of this compound

This compound (MTA) is a crucial metabolite in all mammalian cells, acting as a key intermediate in fundamental biochemical processes.[1] It is primarily produced during the synthesis of polyamines, where the aminopropyl group from decarboxylated S-adenosylmethionine (SAM) is transferred to putrescine and spermidine. This process is essential for cell growth, differentiation, and proliferation. The sole enzyme responsible for MTA catabolism is methylthioadenosine phosphorylase (MTAP), which cleaves MTA into adenine and 5-methylthioribose-1-phosphate (MTR-1-P). These products are then recycled through the purine and methionine salvage pathways, respectively, highlighting MTA's integral role in cellular economy.

The functions of MTA are diverse and concentration-dependent. At physiological levels, it contributes to the maintenance of metabolic homeostasis. However, dysregulation of MTA concentrations, often due to the deletion or epigenetic silencing of the MTAP gene in various cancers, leads to its accumulation. Elevated MTA levels have profound effects on cellular signaling, influencing processes such as apoptosis, immune cell function, and gene expression. This has positioned MTA and the MTAP enzyme as significant targets in cancer therapy and other pathological conditions.

Metabolic Functions of this compound

MTA is a critical node in two interconnected metabolic pathways: the polyamine synthesis pathway and the methionine salvage pathway.

Polyamine Synthesis Pathway

Polyamines, including putrescine, spermidine, and spermine, are essential polycations for cell growth and proliferation. Their synthesis consumes SAM and generates MTA as a byproduct. High levels of MTA can act as a feedback inhibitor of spermidine and spermine synthases, thus regulating polyamine production.

Methionine Salvage Pathway

The methionine salvage pathway, also known as the MTA cycle, is a crucial recycling process that regenerates methionine from MTA. This pathway conserves the sulfur atom and the ribose moiety of MTA, ensuring a continuous supply of methionine for the synthesis of SAM. The first and rate-limiting step is the phosphorylation of MTA by MTAP.

Regulation of Cellular Processes by this compound

Beyond its metabolic roles, MTA influences a wide range of cellular activities, including proliferation, apoptosis, and immune responses.

Cell Proliferation and Apoptosis

The effect of MTA on cell proliferation is context-dependent. At high concentrations (typically in the micromolar to millimolar range), MTA inhibits the proliferation of various cancer cell lines.[1] Conversely, at lower, more physiological concentrations, it has been observed to promote the proliferation of certain cell types.[1] MTA can induce apoptosis in several cancer cell lines, often through the activation of caspase cascades and modulation of Bcl-2 family proteins.[2]

Immunomodulation

MTA exerts significant immunomodulatory effects. It has been shown to suppress the activation and proliferation of T cells and inhibit the cytotoxic activity of Natural Killer (NK) cells.[3] This immunosuppressive activity is particularly relevant in the tumor microenvironment of MTAP-deficient cancers, where MTA accumulation may contribute to immune evasion.

Molecular Mechanisms of MTA Action

MTA mediates its diverse cellular effects through interactions with several key molecular targets and signaling pathways.

Inhibition of Protein Arginine Methyltransferase 5 (PRMT5)

MTA is a potent and selective endogenous inhibitor of PRMT5, a key enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins.[4] PRMT5 is involved in the regulation of gene expression, RNA splicing, and signal transduction. The inhibition of PRMT5 by MTA in MTAP-deleted cancer cells creates a synthetic lethal vulnerability, making PRMT5 an attractive therapeutic target in these cancers.

Adenosine Receptor Signaling

MTA can act as an agonist for the adenosine A2B receptor (A2BR), a G-protein coupled receptor. Activation of A2BR can trigger downstream signaling cascades, including the activation of protein kinase C (PKC) and the mitogen-activated protein kinase (MAPK) pathway, leading to the modulation of gene expression through transcription factors like AP-1.

Modulation of Other Signaling Pathways

MTA has been shown to influence other critical signaling pathways, including:

-

NF-κB Pathway: MTA can inhibit the activation of NF-κB, a key regulator of inflammation and cell survival.

-

PI3K/AKT/mTOR Pathway: MTA can interfere with the PI3K/AKT/mTOR signaling cascade, which is crucial for cell growth and proliferation.

-

MAPK/ERK Pathway: MTA can modulate the activity of the MAPK/ERK pathway, impacting cell proliferation and differentiation.

Quantitative Data

The following tables summarize key quantitative data regarding the interactions and effects of MTA in mammalian cells.

Table 1: Enzyme Inhibition by this compound

| Enzyme | Organism/Cell Type | Ki (µM) | IC50 (µM) | Reference |

| PRMT5 | Human | 0.26 | 4 | [4][5] |

Table 2: Effects of this compound on Cell Viability

| Cell Line | Cell Type | Effect | IC50 (µM) | Reference |

| HCT116 | Human Colon Carcinoma | Inhibition of proliferation | ~100-250 | [3] |

| CD4+ T cells | Human | Inhibition of proliferation | ~50-100 | [3] |

| CD8+ T cells | Human | Inhibition of proliferation | ~50-100 | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the functions of MTA.

Quantification of Intracellular this compound by LC-MS/MS

Protocol:

-

Cell Culture and Harvesting: Culture mammalian cells to the desired confluence. Harvest cells by trypsinization, wash with ice-cold PBS, and count the cells.

-

Metabolite Extraction:

-

Resuspend the cell pellet in a known volume of ice-cold extraction solvent (e.g., 80:20 methanol:water).

-

Include an internal standard (e.g., ¹³C-labeled MTA) for accurate quantification.

-

Lyse the cells by sonication or repeated freeze-thaw cycles on ice.

-

-

Protein Precipitation: Centrifuge the cell lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet proteins and cell debris.

-

Sample Preparation: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 5% acetonitrile in water).

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

-

Use a suitable column (e.g., C18) for chromatographic separation.

-

Set the mass spectrometer to monitor the specific parent-to-daughter ion transitions for MTA and the internal standard in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis: Quantify the amount of MTA in the sample by comparing the peak area ratio of MTA to the internal standard against a standard curve prepared with known concentrations of MTA. Normalize the MTA amount to the cell number.

In Vitro PRMT5 Methylation Assay

Protocol:

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing:

-

Recombinant PRMT5 enzyme.

-

A suitable substrate (e.g., recombinant histone H4).

-

S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM) as the methyl donor.

-

Varying concentrations of MTA or a vehicle control.

-

Reaction buffer (e.g., Tris-HCl, pH 8.0, with DTT and EDTA).

-

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 1 hour).

-

Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer and heating at 95°C for 5 minutes.

-

SDS-PAGE and Detection:

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Detect the incorporation of the radiolabeled methyl group into the substrate by autoradiography or by excising the substrate band and measuring radioactivity using a scintillation counter.

-

-

Data Analysis: Quantify the level of methylation in the presence of different MTA concentrations and calculate the IC50 value.

T-Cell Proliferation Assay using CFSE

Protocol:

-

T-Cell Isolation: Isolate T-cells from peripheral blood mononuclear cells (PBMCs) using standard methods (e.g., magnetic-activated cell sorting).

-

CFSE Staining:

-

Resuspend the isolated T-cells in PBS at a concentration of 1-10 x 10⁶ cells/mL.

-

Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C.

-

Quench the staining reaction by adding an equal volume of complete culture medium.

-

Wash the cells twice with complete medium.

-

-

Cell Culture and Stimulation:

-

Plate the CFSE-labeled T-cells in a 96-well plate.

-

Treat the cells with varying concentrations of MTA or a vehicle control.

-

Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies.

-

Culture the cells for 3-5 days at 37°C in a CO₂ incubator.

-

-

Flow Cytometry:

-

Harvest the cells and analyze them by flow cytometry.

-

Measure the CFSE fluorescence intensity. As cells divide, the CFSE dye is equally distributed between daughter cells, resulting in a halving of fluorescence intensity with each cell division.

-

-

Data Analysis: Analyze the flow cytometry data to determine the percentage of proliferating cells and the number of cell divisions in each condition.

Natural Killer (NK) Cell Cytotoxicity Assay (LDH Release Assay)

Protocol:

-

Cell Preparation:

-

Effector Cells: Use an NK cell line (e.g., NK-92) or primary NK cells isolated from PBMCs.

-

Target Cells: Use a cancer cell line known to be susceptible to NK cell-mediated lysis (e.g., K562).

-

-

Co-culture:

-

Plate the target cells in a 96-well plate.

-

Add the effector cells at various effector-to-target (E:T) ratios.

-

Include wells with target cells only (spontaneous release) and target cells with a lysis buffer (maximum release).

-

Add varying concentrations of MTA or a vehicle control to the appropriate wells.

-

Incubate the plate for 4-6 hours at 37°C in a CO₂ incubator.

-

-

LDH Measurement:

-

Centrifuge the plate to pellet the cells.

-

Transfer the supernatant to a new 96-well plate.

-

Add the lactate dehydrogenase (LDH) reaction mixture to each well according to the manufacturer's instructions.

-

Incubate at room temperature for 30 minutes, protected from light.

-

Stop the reaction and measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of specific cytotoxicity using the following formula:

-

% Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

Conclusion

This compound is a multifaceted metabolite with profound implications for mammalian cell biology. Its central role in the methionine salvage and polyamine synthesis pathways, coupled with its ability to modulate key signaling cascades, positions MTA as a critical regulator of cellular homeostasis. The frequent loss of its catabolizing enzyme, MTAP, in cancer has highlighted the therapeutic potential of targeting MTA-related pathways. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals aiming to further unravel the complexities of MTA's function and exploit its therapeutic potential. Future investigations into the nuanced, context-dependent roles of MTA will undoubtedly continue to provide valuable insights into both normal physiology and disease pathogenesis.

References

- 1. This compound and Cancer: old molecules, new understanding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mineral trioxide aggregate affects cell viability and induces apoptosis of stem cells from human exfoliated deciduous teeth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suppressive effects of tumor cell-derived 5′-deoxy-5′-methylthioadenosine on human T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

5'-Methylthioadenosine (MTA): A Critical Nexus in Polyamine Synthesis and a Target for Precision Oncology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5'-Methylthioadenosine (MTA) is a naturally occurring sulfur-containing nucleoside that plays a pivotal role in fundamental cellular processes, most notably in the regulation of polyamine biosynthesis. Generated as a stoichiometric byproduct of spermidine and spermine synthesis, MTA levels are tightly controlled through the methionine salvage pathway, a critical metabolic recycling route. The key enzyme in this pathway, this compound phosphorylase (MTAP), is frequently deleted in a significant portion of human cancers, leading to MTA accumulation and creating a unique metabolic vulnerability. This technical guide provides a comprehensive overview of the intricate relationship between MTA and polyamine synthesis, detailing the biochemical pathways, enzymatic regulation, and the profound implications of this connection for cancer biology and drug development. We present quantitative data, detailed experimental protocols, and pathway visualizations to equip researchers with the necessary knowledge to explore and exploit this critical metabolic axis.

Introduction

The cellular fate of MTA is intrinsically linked to the methionine salvage pathway, which regenerates methionine from MTA, thereby conserving the sulfur and methylthio groups.[3] This pathway is not only crucial for maintaining the methionine pool but also for preventing the accumulation of MTA, which can exert feedback inhibition on polyamine synthesis and other methylation reactions.[4]

The enzyme MTAP is the lynchpin of the methionine salvage pathway, catalyzing the phosphorolytic cleavage of MTA into adenine and 5-methylthioribose-1-phosphate (MTR-1-P).[5][6] The gene encoding MTAP is located on chromosome 9p21, a region that is frequently co-deleted with the tumor suppressor gene CDKN2A in a wide range of human cancers.[2] This co-deletion event, occurring in approximately 10-15% of all human cancers, leads to a loss of MTAP function and a subsequent accumulation of MTA in cancer cells.[7] This elevated MTA concentration creates a unique metabolic state that can be therapeutically exploited, positioning the MTA-polyamine axis as a prime target for precision oncology strategies.

The Biochemical Interplay: Polyamine Synthesis and the MTA Salvage Pathway

The synthesis of polyamines and the salvage of MTA are two interconnected metabolic pathways that share key intermediates and regulatory mechanisms.

Polyamine Biosynthesis Pathway

The biosynthesis of polyamines begins with the decarboxylation of ornithine to form putrescine, a reaction catalyzed by ornithine decarboxylase (ODC), the rate-limiting enzyme in this pathway.[8] Spermidine and spermine are subsequently synthesized through the sequential addition of aminopropyl groups, donated by dcSAM, to putrescine and spermidine, respectively. These reactions are catalyzed by spermidine synthase and spermine synthase.[8][9] The generation of dcSAM from SAM is catalyzed by S-adenosylmethionine decarboxylase (AdoMetDC).[10] For each molecule of spermidine and spermine synthesized, one molecule of MTA is produced.[11]

The Methionine Salvage Pathway (MTA Cycle)

The MTA generated from polyamine synthesis is efficiently recycled back to methionine via the methionine salvage pathway. This multi-step enzymatic pathway is crucial for cellular homeostasis.[3][12] The initial and rate-limiting step is the conversion of MTA to adenine and MTR-1-P by MTAP.[13] MTR-1-P is then sequentially converted through a series of intermediates to 2-keto-4-methylthiobutyrate (KMTB), which is finally transaminated to regenerate methionine.[14]

Quantitative Data

Cellular Concentrations of MTA and Polyamines

The intracellular concentrations of MTA and polyamines vary significantly between normal and cancerous tissues, particularly in the context of MTAP deletion.

| Metabolite | Normal Tissue/MTAP-proficient Cells | MTAP-deficient Cancer Cells | Reference(s) |

| This compound (MTA) | 10 - 20 nM (skin) | 140 nM (melanoma) | [3] |

| 2 - 10 pmol/mg protein (hepatocytes) | 3 - 4 pmol/mg tissue (HCC) | [3] | |

| ~0.3 nM per million cells (Sk-Hep1) | Four-fold increase in intracellular concentration | [3][13] | |

| Putrescine | Variable | Generally elevated | [15] |

| Spermidine | Variable | Generally elevated | |

| Spermine | Variable | Generally elevated | [16] |

Table 1: Comparative cellular concentrations of MTA and polyamines.

Enzyme Kinetics

The kinetic parameters of the key enzymes in the polyamine synthesis and MTA salvage pathways are critical for understanding the regulation of these interconnected metabolic routes.

| Enzyme | Substrate | Km | Ki (for MTA) | Reference(s) |

| Spermine Synthase | Spermidine | 60 µM | [12] | |

| Decarboxylated S-adenosylmethionine | 0.1 µM | 0.3 µM | [11][12] | |

| Spermidine Synthase | Putrescine | - | - | [17] |

| Decarboxylated S-adenosylmethionine | - | - | [17] | |

| S-adenosylmethionine Decarboxylase | S-adenosylmethionine | - | - | [8][18] |

Table 2: Kinetic parameters of key enzymes in polyamine synthesis.

Frequency of MTAP Deletion in Human Cancers

The homozygous deletion of the MTAP gene is a frequent event in a variety of human malignancies.

| Cancer Type | Frequency of Homozygous MTAP Deletion | Reference(s) |

| Pan-Cancer | ~9.3% | [19] |

| Gastrointestinal Cancers | 8% | [19] |

| Pancreatic Ductal Adenocarcinoma (PDAC) | 22% | [19] |

| Intrahepatic Cholangiocarcinoma (IHCC) | 15% | [19] |

| Non-Small Cell Lung Cancer (NSCLC) | 38% | [5] |

| Glioblastoma | High frequency | [2] |

| Mesothelioma | 32.0% - 36.8% | [20] |

| Hodgkin Lymphoma | 50.0% | [20] |

Table 3: Frequency of homozygous MTAP deletion in various human cancers.

Signaling Pathways and Logical Relationships

The interplay between polyamine synthesis and the MTA salvage pathway can be visualized as a tightly regulated metabolic network.

Caption: Interconnected pathways of polyamine synthesis and MTA salvage.

Experimental Protocols

Quantification of Cellular this compound (MTA) by HPLC-MS/MS

This protocol provides a method for the sensitive and specific quantification of MTA in cell extracts.

Materials:

-

Cell culture and harvesting reagents (PBS, trypsin-EDTA)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid

-

Stable isotope-labeled MTA internal standard (e.g., [¹³C₅]-MTA)

-

HPLC system coupled to a triple quadrupole mass spectrometer

-

Reversed-phase C18 HPLC column

Procedure:

-

Cell Culture and Harvesting: Culture cells to the desired confluency. For adherent cells, wash twice with ice-cold PBS and detach using trypsin-EDTA. For suspension cells, pellet by centrifugation. Count the cells for normalization.

-

Metabolite Extraction: a. Resuspend the cell pellet in a known volume of ice-cold 80% methanol. b. Add the stable isotope-labeled MTA internal standard to a final concentration of 100 nM. c. Vortex vigorously for 1 minute. d. Incubate on ice for 20 minutes to allow for protein precipitation. e. Centrifuge at 14,000 x g for 10 minutes at 4°C. f. Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

-

Sample Reconstitution: Reconstitute the dried extract in a known volume (e.g., 100 µL) of 5% methanol in water.

-

HPLC-MS/MS Analysis: a. HPLC Conditions:

- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

- Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Acetonitrile with 0.1% formic acid.

- Gradient: A suitable gradient to separate MTA from other cellular components (e.g., 0-5% B over 1 min, 5-95% B over 5 min, hold at 95% B for 2 min, return to 5% B and re-equilibrate).

- Flow Rate: 0.3 mL/min.

- Injection Volume: 5-10 µL. b. Mass Spectrometry Conditions:

- Ionization Mode: Positive electrospray ionization (ESI+).

- Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for MTA and its internal standard. For MTA, this is typically m/z 298.1 → 136.1.

-

Quantification: Generate a standard curve using known concentrations of MTA. Quantify the MTA in the samples by comparing the peak area ratio of endogenous MTA to the internal standard against the standard curve. Normalize the results to the cell number.[13][21][22][23]

Quantification of Cellular Polyamines by HPLC with Fluorescence Detection

This protocol describes a common method for measuring putrescine, spermidine, and spermine levels in cell lysates.

Materials:

-

Cell culture and harvesting reagents

-

Perchloric acid (PCA), 0.2 M

-

Dansyl chloride solution (5 mg/mL in acetone)

-

Proline solution (100 mg/mL)

-

Toluene

-

Acetonitrile (HPLC grade)

-

HPLC system with a fluorescence detector

-

Reversed-phase C18 HPLC column

-

Polyamine standards (putrescine, spermidine, spermine)

Procedure:

-

Cell Lysis and Deproteinization: a. Harvest cells and wash with PBS. b. Resuspend the cell pellet in a known volume of ice-cold 0.2 M PCA. c. Sonicate or homogenize the sample on ice. d. Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the protein precipitate. e. Transfer the supernatant (containing polyamines) to a new tube.

-

Dansylation (Derivatization): a. To 100 µL of the supernatant, add 200 µL of saturated sodium carbonate and 400 µL of dansyl chloride solution. b. Vortex and incubate at 60°C for 1 hour in the dark. c. Add 100 µL of proline solution to quench the excess dansyl chloride and vortex. d. Incubate for 30 minutes at 60°C.

-

Extraction of Dansylated Polyamines: a. Add 500 µL of toluene and vortex vigorously for 1 minute. b. Centrifuge at 3,000 x g for 5 minutes to separate the phases. c. Carefully transfer the upper toluene layer to a new tube and evaporate to dryness.

-

HPLC Analysis: a. Reconstitute the dried dansylated polyamines in a known volume of acetonitrile. b. HPLC Conditions:

- Column: C18 reversed-phase column.

- Mobile Phase: A gradient of acetonitrile and water.

- Flow Rate: 1.0 mL/min.

- Fluorescence Detection: Excitation at 340 nm and emission at 515 nm.

In Vitro MTAP Enzyme Activity Assay (Spectrophotometric)

This assay measures the activity of MTAP by monitoring the production of adenine, which is then converted to uric acid.

Materials:

-

Purified recombinant MTAP enzyme

-

MTA substrate solution

-

Potassium phosphate buffer (50 mM, pH 7.4)

-

Xanthine oxidase

-

Spectrophotometer capable of reading at 293 nm

Procedure:

-

Reaction Setup: a. In a quartz cuvette, prepare a reaction mixture containing:

- 50 mM potassium phosphate buffer, pH 7.4

- A suitable concentration of MTA (e.g., 200 µM)

- A saturating concentration of xanthine oxidase b. Equilibrate the reaction mixture to the desired temperature (e.g., 25°C or 37°C) in the spectrophotometer.

-

Initiate the Reaction: Add a known amount of purified MTAP enzyme to the cuvette and mix quickly.

-

Monitor Absorbance: Immediately start monitoring the increase in absorbance at 293 nm over time. The formation of uric acid from adenine by xanthine oxidase results in an increase in absorbance at this wavelength.

-

Calculate Activity: Determine the initial rate of the reaction from the linear portion of the absorbance versus time plot. Use the molar extinction coefficient of uric acid at 293 nm (12,600 M⁻¹cm⁻¹) to calculate the rate of product formation and, subsequently, the enzyme activity.[9][18]

Therapeutic Implications and Future Directions

The frequent deletion of MTAP in cancer has opened a new avenue for targeted therapy. The resulting accumulation of MTA in cancer cells creates a synthetic lethal vulnerability that can be exploited by inhibiting other enzymes in related pathways.

Targeting PRMT5

Protein arginine methyltransferase 5 (PRMT5) is an enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins. MTA is a natural endogenous inhibitor of PRMT5.[19] In MTAP-deleted cancers, the elevated MTA levels partially inhibit PRMT5, making these cells exquisitely sensitive to further PRMT5 inhibition. Several MTA-cooperative PRMT5 inhibitors are currently in clinical development and have shown promising results in preclinical models and early-phase clinical trials.

Caption: Therapeutic strategy of targeting PRMT5 in MTAP-deleted cancers.

Future Perspectives

The intricate relationship between MTA and polyamine synthesis continues to be an active area of research. Future investigations will likely focus on:

-

Elucidating the full spectrum of cellular processes affected by MTA accumulation.

-

Identifying novel therapeutic targets that are synthetically lethal with MTAP deletion.

-

Developing biomarkers to identify patients who are most likely to respond to therapies targeting this metabolic vulnerability.

-

Exploring the role of the MTA-polyamine axis in other diseases beyond cancer.

Conclusion

This compound stands at a critical metabolic crossroads, linking the essential pathway of polyamine synthesis with the vital methionine salvage pathway. The frequent loss of MTAP in cancer disrupts this delicate balance, leading to the accumulation of MTA and creating a unique therapeutic window. A thorough understanding of the biochemical and molecular intricacies of this connection is paramount for the continued development of innovative and effective targeted therapies for a significant population of cancer patients. This technical guide provides a foundational resource for researchers dedicated to advancing our knowledge and therapeutic exploitation of the MTA-polyamine axis.

References

- 1. researchgate.net [researchgate.net]

- 2. Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medipol.edu.tr [medipol.edu.tr]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. cloud-clone.com [cloud-clone.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Dhiraj's Blog : Protocol for Polyamine Analysis in Bacterial Cells [dhiraj42.blogspot.com]

- 13. Revisiting the methionine salvage pathway and its paralogues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Spectrophotometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Quantitative analysis of 5'-deoxy-5'-methylthioadenosine in melanoma cells by liquid chromatography-stable isotope ratio tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. walshmedicalmedia.com [walshmedicalmedia.com]

- 21. Quantification of five intracellular and extracellular methionine pathway intermediates using stable isotope dilution UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. rsc.org [rsc.org]

- 23. massive.ucsd.edu [massive.ucsd.edu]

5'-Methylthioadenosine: A Comprehensive Technical Guide on its Discovery and Biochemical Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-Methylthioadenosine (MTA) is a naturally occurring sulfur-containing nucleoside that plays a pivotal role in fundamental cellular processes. First isolated from yeast in 1912, with its correct molecular structure confirmed in 1924, MTA has since been identified in all mammalian tissues and across numerous species, from bacteria to plants. Initially, its physiological significance was enigmatic, with early research exploring its potential, and later refuted, role as a "vitamin L2" essential for lactation. However, decades of subsequent research have firmly established MTA as a critical intermediate at the crossroads of major metabolic pathways, namely the methionine salvage pathway and polyamine biosynthesis. This technical guide provides an in-depth exploration of the discovery and history of MTA in biochemical research, detailing the key experiments that elucidated its function, summarizing quantitative data, and presenting its intricate involvement in cellular signaling.

The Discovery and Early History of this compound

The journey to understanding the significance of this compound began with its initial isolation from yeast in 1912. However, it was the pioneering work of researchers like F. Schlenk and S.K. Shapiro from the 1950s through the 1980s that began to unravel its metabolic importance. Their experiments, primarily in yeast, were fundamental in demonstrating that MTA could serve as a precursor for the synthesis of S-adenosylmethionine (SAM), a universal methyl group donor in countless biochemical reactions.

A pivotal experiment by Shapiro and Schlenk in 1980 provided direct evidence for the recycling of MTA back into the methionine metabolic pathway.

Key Experiment: Tracing the Metabolic Fate of Radiolabeled MTA in Yeast

Objective: To determine the metabolic fate of this compound in the yeast Candida utilis.

Methodology:

-

Radiolabeling: 5'-Methylthio[U-14C]adenosine was synthesized, with the radiolabel distributed throughout the adenosine moiety.

-

Cell Culture: Candida utilis was cultured in a defined medium supplemented with the radiolabeled MTA.

-

Extraction of SAM: After a period of growth, the intracellular S-adenosylmethionine was extracted from the yeast cells.

-

Hydrolysis and Analysis: The extracted SAM was hydrolyzed to break it down into its constituent components: adenine, ribose, and the methionine-derived aminobutyryl moiety.

-

Radioactivity Measurement: The distribution of the 14C label among the hydrolyzed components was quantified.

Results and Significance: The experiment revealed that a significant portion of the radioactivity from the ribose part of MTA was incorporated into the four-carbon chain of the methionine component of SAM. Conversely, the radiolabeled adenine from MTA did not contribute to the amino acid portion of SAM. This groundbreaking finding demonstrated that the ribose moiety of MTA, not just the methylthio group, is salvaged and utilized for the de novo synthesis of methionine, laying the groundwork for understanding the methionine salvage pathway.

Central Roles of MTA in Cellular Metabolism

Subsequent research firmly established MTA's central position in two interconnected and vital metabolic pathways: polyamine biosynthesis and the methionine salvage pathway (also known as the Yang Cycle in plants).

Byproduct of Polyamine Biosynthesis

Polyamines, such as spermidine and spermine, are essential polycationic molecules required for cell growth, proliferation, and differentiation. Their synthesis is a highly regulated process that consumes S-adenosylmethionine (SAM). In the synthesis of spermidine and spermine, the aminopropyl group is transferred from decarboxylated SAM to putrescine and spermidine, respectively. This enzymatic reaction releases MTA as a byproduct. The generation of MTA during polyamine synthesis is a critical control point, as MTA itself is a potent inhibitor of the enzymes involved in this pathway, creating a feedback inhibition loop.

The Methionine Salvage Pathway (MSP)

The methionine salvage pathway is a crucial recycling process that regenerates methionine from MTA. This pathway is essential for maintaining the cellular pool of methionine, particularly in tissues with high rates of polyamine synthesis or, in the case of plants, ethylene production. The discovery of this pathway, often referred to as the Yang Cycle in plants in honor of Shang Fa Yang who made significant contributions to its elucidation, revealed an elegant solution for conserving the sulfur and carbon atoms from MTA.

The pathway involves a series of enzymatic steps that convert MTA into 5-methylthioribose-1-phosphate (MTR-1-P) and then through several intermediates to 2-keto-4-methylthiobutyrate (KMTB). The final step is a transamination reaction that converts KMTB back to methionine. The key enzyme in the initial step of this pathway is this compound phosphorylase (MTAP).

Quantitative Data on MTA and Related Enzymes

The cellular concentration of MTA and the kinetic properties of the enzymes involved in its metabolism are tightly regulated.

| Parameter | Organism/Tissue | Value | Reference |

| Cellular MTA Concentration | Human Hepatocellular Carcinoma Cells (SK-Hep1) | ~0.3 nM per million cells | |

| Human Hepatocytes and HCC cell lines | 2 to 10 pmol/mg protein | ||

| Rat Liver | 0.8-3.4 nmol/gram | ||

| Rat Lung | 1.1-1.7 nmol/gram | ||

| Rat Kidney | 1.0-2.3 nmol/gram | ||

| Rat Testis | 0.9-1.7 nmol/gram | ||

| Rat Heart | 1.1-2.5 nmol/gram | ||

| MTAP Kinetics (kcat/KM) | Human MTAP | 1.0 x 10^5 M⁻¹s⁻¹ | |

| Salmonella enterica MTAN | 3.0 x 10^5 M⁻¹s⁻¹ |

Key Experimental Protocols

Assay for this compound Phosphorylase (MTAP) Activity

The activity of MTAP is typically measured by monitoring the consumption of MTA or the formation of its products, adenine and MTR-1-P. A continuous spectrophotometric assay is commonly used.

Principle: The phosphorolysis of MTA to adenine and MTR-1-P can be monitored by the change in ultraviolet absorbance. However, the spectra of the reactant and product are similar, which can pose a challenge. A more sensitive continuous fluorescence assay has also been developed.

Spectrophotometric Assay Protocol:

-

Reaction Mixture: Prepare a reaction buffer containing 100 mM potassium phosphate (pH 7.4).

-

Substrate Concentrations: A range of MTA substrate concentrations (e.g., 0 µM, 6.25 µM, 12.5 µM, 25 µM, 50 µM, 100 µM, and 200 µM) are used to determine kinetic parameters.

-

Enzyme: Add a purified preparation of MTAP to initiate the reaction.

-

Measurement: Monitor the decrease in absorbance at a wavelength where the difference between MTA and adenine is maximal (e.g., 275 nm) over time using a spectrophotometer.

-

Data Analysis: The initial reaction velocities are calculated from the linear portion of the absorbance change over time. Kinetic parameters (Km and Vmax) are then determined by plotting the initial velocities against the substrate concentrations and fitting the data to the Michaelis-Menten equation.

Signaling Pathways and Logical Relationships

The metabolic pathways involving MTA are intricately linked and essential for cellular homeostasis.

The diagram above illustrates the interconnectedness of polyamine synthesis and the methionine salvage pathway, with MTA serving as the crucial link. S-Adenosylmethionine is decarboxylated and provides the aminopropyl groups for the synthesis of spermidine and spermine, with MTA being released as a byproduct. The methionine salvage pathway then efficiently recycles MTA back to methionine, which can then be re-converted to SAM, thus completing the cycle.

This workflow diagram outlines the key steps in the seminal experiment by Shapiro and Schlenk that traced the metabolic fate of MTA in yeast. The use of a radiolabeled precursor was essential in demonstrating the direct incorporation of the ribose moiety of MTA into the carbon skeleton of methionine.

Conclusion

The discovery and subsequent elucidation of the biochemical roles of this compound represent a significant chapter in the history of metabolic research. From its initial isolation to the detailed mapping of its involvement in the methionine salvage pathway and polyamine synthesis, the study of MTA has provided profound insights into cellular metabolism and regulation. The intricate feedback loops and recycling pathways centered around MTA highlight the efficiency and elegance of cellular biochemical networks. For researchers and professionals in drug development, a thorough understanding of MTA's metabolism is critical, as targeting enzymes like MTAP has emerged as a promising strategy in cancer therapy and other diseases characterized by aberrant cell proliferation. The foundational experiments detailed in this guide laid the crucial groundwork for these modern therapeutic approaches.

An In-depth Guide to Intracellular 5'-Methylthioadenosine (MTA) Concentrations in Normal vs. Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the critical differences in the intracellular concentrations of 5'-Methylthioadenosine (MTA), a key metabolite, between normal and cancerous cells. Understanding this differential is paramount for developing targeted cancer therapies.

Executive Summary

This compound (MTA) is a naturally occurring nucleoside that is a byproduct of polyamine biosynthesis. In normal cells, its intracellular concentration is kept at a very low level by the enzyme methylthioadenosine phosphorylase (MTAP). A significant portion of cancers, estimated at around 15%, exhibit a deletion of the MTAP gene, which is located near the CDKN2A tumor suppressor gene on chromosome 9p21.[1] This deletion leads to the enzymatic inability to metabolize MTA, causing its accumulation within cancer cells. This metabolic distinction creates a therapeutic window, as the elevated MTA levels can be exploited to selectively target cancer cells.

Intracellular MTA Concentrations: A Quantitative Comparison

The primary distinction between many cancer cells and normal cells lies in the activity of the MTAP enzyme. Its absence in cancer cells leads to a significant buildup of MTA.

| Cell/Tissue Type | MTAP Status | Intracellular MTA Concentration | Reference |

| Human Hepatocytes (Normal) | Present | 2 - 10 pmol/mg protein | [2] |

| Human Hepatic Adenocarcinoma (Sk-Hep1) | Present | ~0.3 nM per 10^6 cells | [2] |

| Hepatocellular Carcinoma (HCC) Tissue | Deficient | 3 - 4 pmol/mg of tissue (compared to ~1 pmol/mg in normal) | [2] |

| Melanoma Cells | Deficient | ~140 nM (compared to 10-20 nM in healthy skin) | [2] |

| Melanoma Cells | Deficient | Four-fold increase compared to MTAP-expressing melanoma cells | [3][4] |

| Various Rat Tissues (Normal) | Present | 0.8 - 3.4 nmol/gram | [2] |

Note: Direct comparison of absolute concentrations across studies can be challenging due to variations in measurement units (e.g., per cell number, per protein mass, per tissue weight) and experimental conditions.

The MTA Metabolic Pathway and its Disruption in Cancer

MTA is produced from S-adenosylmethionine (SAM) during the synthesis of polyamines. In healthy cells, MTAP efficiently cleaves MTA into adenine and 5-methylthioribose-1-phosphate (MTR-1P), which are then salvaged to regenerate methionine and adenine.[1][2] In MTAP-deleted cancer cells, this salvage pathway is broken, leading to MTA accumulation.

References

- 1. Methylthioadenosine phosphorylase deficiency in tumors: A compelling therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound and Cancer: old molecules, new understanding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative analysis of 5'-deoxy-5'-methylthioadenosine in melanoma cells by liquid chromatography-stable isotope ratio tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Physiological Significance of the 5'-Methylthioadenosine (MTA) Cycle in Aerobic Organisms: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 5'-methylthioadenosine (MTA) cycle, also known as the methionine salvage pathway, is a crucial metabolic hub in aerobic organisms. It plays a vital role in the regeneration of methionine, the salvage of adenine, and the regulation of polyamine synthesis. This technical guide provides an in-depth exploration of the physiological significance of the MTA cycle, with a focus on its core metabolic functions, regulatory mechanisms, and implications in health and disease, particularly in the context of cancer biology and drug development. Detailed experimental protocols for studying the MTA cycle and quantitative data on its key components are presented to facilitate further research in this critical area of cellular metabolism.

Introduction

The this compound (MTA) cycle is a series of enzymatic reactions that recycles the sulfur-containing metabolite MTA, a byproduct of polyamine and ethylene biosynthesis, back into methionine.[1] This pathway is ubiquitous in aerobic organisms and is essential for maintaining cellular homeostasis. The central enzyme in this cycle is MTA phosphorylase (MTAP), which catalyzes the phosphorolytic cleavage of MTA into adenine and 5-methylthioribose-1-phosphate (MTR-1P).[2][3] The subsequent conversion of MTR-1P regenerates methionine, while the adenine is salvaged for nucleotide synthesis.[4]

The significance of the MTA cycle extends beyond simple metabolite recycling. It is intricately linked to S-adenosylmethionine (SAM) metabolism, the universal methyl donor for numerous cellular reactions.[5] Furthermore, the accumulation of MTA due to deficiencies in the cycle, particularly the loss of MTAP function, has profound implications for cellular signaling and has emerged as a key vulnerability in several cancers.[6][7] This guide will delve into the multifaceted roles of the MTA cycle, presenting key data, experimental methodologies, and visual representations of the associated pathways to provide a comprehensive resource for the scientific community.

Core Metabolic Functions of the MTA Cycle

The MTA cycle is central to two primary metabolic processes: the salvage of methionine and the recovery of adenine.

Methionine Regeneration

The regeneration of methionine from MTA is a multi-step enzymatic process that conserves the sulfur atom, which is essential for protein synthesis and the production of SAM. The pathway ensures a continuous supply of methionine, particularly in states of high metabolic demand for polyamines or ethylene.[8]

Adenine Salvage

The cleavage of MTA by MTAP releases adenine, which can be converted back into AMP and subsequently ATP.[4] This salvage pathway is particularly important in cells with high energy demands or in those with limitations in de novo purine synthesis.[7]

Regulation of Polyamine Synthesis

MTA itself acts as a feedback inhibitor of enzymes involved in polyamine synthesis, such as spermidine synthase and spermine synthase.[9][10] The efficient removal of MTA by the MTA cycle is therefore crucial for maintaining optimal rates of polyamine production, which are essential for cell growth and proliferation.[11][12]

Quantitative Data on the MTA Cycle

The following tables summarize key quantitative data related to the enzymes and metabolites of the MTA cycle.

Table 1: Kinetic Parameters of Key MTA Cycle Enzymes

| Enzyme | Organism/Source | Substrate | Km | kcat | kcat/Km (M-1s-1) | Reference(s) |

| MTA Phosphorylase (MTAP) | Human | MTA | ~10 µM | 4.6 s-1 | 3.2 x 106 | [2][13] |

| MTA Phosphorylase (MTAP) | Rat Brain | MTA | ~10 µM | - | - | [13] |

| MTA Nucleosidase (MTN) | E. coli | MTA | 3.1 x 10-7 M | - | - | [3] |

| MTA Nucleosidase (MTN) | Arabidopsis thaliana (MTN2) | MTA | 3.4 µM | 2.0 s-1 | - | [14] |

| MTA/SAH Nucleosidase | Staphylococcus aureus | MTA | - | - | ~107 | [11] |

Table 2: Intracellular Concentrations of MTA

| Cell Type/Tissue | Condition | MTA Concentration | Reference(s) |

| Human Hepatocytes | Normal | 2 to 10 pmol/mg protein | [5] |

| Human Hepatocellular Carcinoma (HCC) cell lines | - | 2 to 10 pmol/mg protein | [5] |

| Human Hepatic Adenocarcinoma (Sk-Hep1) | - | ~0.3 nM per 106 cells | [5] |

| Human Melanoma Tissue | - | ~140 nM | [5] |

| Normal Human Skin | - | 10 to 20 nM | [5] |

| Rat Liver | - | 0.8-3.4 nmol/g | [5] |

| Rat Lung | - | 1.1-1.7 nmol/g | [5] |

| Rat Kidney | - | 1.0-2.3 nmol/g | [5] |

| Rat Testis | - | 0.9-1.7 nmol/g | [5] |

| Rat Heart | - | 1.1-2.5 nmol/g | [5] |

Signaling Pathways Associated with the MTA Cycle

Dysregulation of the MTA cycle, particularly the loss of MTAP, leads to the accumulation of MTA, which in turn impacts several key signaling pathways.

The PRMT5 Pathway

In MTAP-deficient cancer cells, the accumulation of MTA leads to the competitive inhibition of Protein Arginine Methyltransferase 5 (PRMT5).[11][15] This creates a synthetic lethal vulnerability, where the cancer cells become highly dependent on the remaining PRMT5 activity for survival.[16][17] This has led to the development of PRMT5 inhibitors as a targeted therapy for MTAP-deleted cancers.

References

- 1. graphviz.org [graphviz.org]

- 2. Transition state structure of human 5′-methylthioadenosine phosphorylase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetic properties and the effect of substrate analogues on this compound nucleosidase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. cloud-clone.com [cloud-clone.com]

- 6. sketchviz.com [sketchviz.com]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. Graphviz [graphviz.org]

- 10. walshmedicalmedia.com [walshmedicalmedia.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. assaygenie.com [assaygenie.com]

- 13. Occurrence of 5'-deoxy-5'-methylthioadenosine phosphorylase in the mammalian CNS: distribution and kinetic studies on the rat brain enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. uniprot.org [uniprot.org]

- 15. Methylthioadenosine/S-adenosylhomocysteine nucleosidase, a critical enzyme for bacterial metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. google.com [google.com]

The Dual Role of 5'-Methylthioadenosine: A Technical Guide to its Impact on Gene Expression and Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

5'-Methylthioadenosine (MTA) is a naturally occurring sulfur-containing nucleoside that plays a critical role in key cellular processes, including the regulation of gene expression and the induction of apoptosis. As a byproduct of polyamine biosynthesis, MTA levels are intricately linked to cell proliferation and transformation. This technical guide provides an in-depth exploration of the molecular mechanisms by which MTA exerts its effects, with a particular focus on its interactions with protein arginine methyltransferase 5 (PRMT5) and its influence on apoptotic signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating MTA as a potential therapeutic agent or biomarker in oncology and other diseases.

Introduction

This compound (MTA) is a pivotal metabolite situated at the crossroads of polyamine synthesis and the methionine salvage pathway.[1] Its intracellular concentration is tightly regulated, and dysregulation of MTA levels has been implicated in various pathological conditions, most notably cancer.[1] MTA is generated from S-adenosylmethionine (SAM) during the synthesis of polyamines, which are essential for cell growth and proliferation.[1] The primary enzyme responsible for MTA catabolism is methylthioadenosine phosphorylase (MTAP).[2] Deletion or inactivation of the MTAP gene, a frequent event in many cancers, leads to the accumulation of MTA, creating a unique metabolic state that can be exploited for therapeutic purposes.[2]

This guide will delve into the multifaceted role of MTA in two fundamental cellular processes: the epigenetic regulation of gene expression and the induction of programmed cell death, or apoptosis. We will explore the molecular pathways influenced by MTA, present quantitative data from key studies, and provide detailed experimental protocols for researchers seeking to investigate its functions.

MTA's Role in Gene Expression

MTA significantly impacts gene expression primarily through its influence on histone methylation, a key epigenetic modification. This regulation is largely mediated by its interaction with Protein Arginine Methyltransferase 5 (PRMT5).

Inhibition of PRMT5 Activity

PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on histones (e.g., H3R8, H4R3) and other proteins.[2][3] These methylation marks are generally associated with transcriptional repression.[3][4] MTA acts as a potent and selective endogenous inhibitor of PRMT5.[2] In cells with functional MTAP, MTA levels are kept low. However, in MTAP-deleted cancer cells, MTA accumulates and competes with the methyl donor SAM for binding to PRMT5, leading to a partial inhibition of its methyltransferase activity.[2][5] This creates a state of "PRMT5 hypomorphism," rendering these cells particularly vulnerable to further PRMT5 inhibition.[5]

Impact on Histone Methylation and Gene Transcription

By inhibiting PRMT5, MTA leads to a reduction in symmetric dimethylarginine (sDMA) marks on histones.[6] This alteration in the histone code can lead to changes in chromatin structure and accessibility, thereby modulating the expression of a wide range of genes. For instance, PRMT5-mediated histone arginine methylation can antagonize transcriptional repression by the Polycomb Repressive Complex 2 (PRC2).[3][4] Inhibition of PRMT5 by MTA can therefore lead to an increase in the repressive H3K27me3 mark at the promoter regions of certain genes, resulting in their downregulation.[4] Conversely, for genes where PRMT5-mediated repression is dominant, its inhibition by MTA could lead to gene activation.

A microarray analysis of human dental pulp cells treated with Mineral Trioxide Aggregate (MTA), a material that releases ions and may alter the cellular microenvironment in a way that could mimic some metabolic shifts, showed that of 24,546 genes, 109 were up-regulated more than 2-fold and 69 were down-regulated below 50% at 72 hours.[7] While not a direct application of this compound, this demonstrates the scale of gene expression changes that can be triggered by altering the cellular environment.

MTA's Role in Apoptosis

MTA has been shown to induce apoptosis in a variety of cancer cell lines, often with a degree of selectivity for transformed cells over normal cells.[8] This pro-apoptotic activity is mediated through multiple mechanisms, primarily involving the intrinsic or mitochondrial pathway of apoptosis.

The Intrinsic Apoptotic Pathway

The intrinsic pathway of apoptosis is controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[9][10] The ratio of these opposing factions determines the cell's fate. MTA has been shown to modulate the expression of Bcl-2 family members. For instance, in stem cells from human exfoliated deciduous teeth, direct contact with MTA led to a decrease in the anti-apoptotic proteins Bcl-2 and Bcl-xL.[11] In other cancer cell models, treatment with apoptosis-inducing agents has been shown to upregulate Bax and downregulate Bcl-2.[9] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c and the activation of the caspase cascade.

Caspase Activation

The activation of caspases, a family of cysteine proteases, is a hallmark of apoptosis. MTA treatment has been shown to induce the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3 and -7).[12][13] Activated caspase-3 and -7 are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, such as DNA fragmentation and cell shrinkage. In HepG2 cells, MTA induced a 3-fold increase in caspase 3/7 activity 48 hours after treatment.[12]

Quantitative Data on MTA's Effects

The following tables summarize quantitative data from various studies on the effects of MTA and related inhibitors on cell viability, PRMT5 inhibition, and apoptosis.

Table 1: Effect of MTA on Cancer Cell Viability and Proliferation

| Cell Line | MTA Concentration | Time Point | Effect | Reference |

| Melanoma (37-31E, MeWo) | 10 µM | 96 h | ~20-40% proliferation inhibition | [8] |

| Melanoma (SKMel147, SKMel103) | 10 µM | 96 h | ~40-60% proliferation inhibition | [8] |

| Melanoma (UACC903, Colo829) | 10 µM | 96 h | ~60-80% proliferation inhibition | [8] |

| Cholangiocarcinoma (KKU-213A) | 6.25-25 µg/mL | 72 h | Dose-dependent decrease in viability | [14] |

| Cholangiocarcinoma (KKU-213B) | 6.25-25 µg/mL | 72 h | Dose-dependent decrease in viability | [14] |

Table 2: IC50 Values of MTA-Cooperative PRMT5 Inhibitors in MTAP-deleted vs. MTAP-wildtype Cells

| Inhibitor | Cell Line (MTAP status) | IC50 (µM) | Reference |

| MRTX1719 | MC38/gp100 (KO) | ~0.01 | [6] |

| MRTX1719 | MC38/gp100 (WT) | >10 | [6] |

| MRTX1719 | B16 (KO) | ~0.02 | [6] |

| MRTX1719 | B16 (WT) | >10 | [6] |

Table 3: MTA-Induced Changes in Apoptosis-Related Markers

| Cell Line | MTA Treatment | Marker | Change | Reference |

| SHED | Direct contact, 2 days | Bcl-2 | Decreased | [11] |

| SHED | Direct contact, 2 days | Bcl-xL | Decreased | [11] |

| HepG2 spheroids | 10 µM, 48 h | Caspase 3/7 activity | 3-fold increase | [12] |

| Melanoma cell lines | Varies | p-Akt (Ser473) | Decreased | [15] |

| Melanoma cell lines | Varies | p-4EBP1 | Decreased | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cell Culture and MTA Treatment

-

Cell Lines: Culture desired cell lines (e.g., MTAP-deleted and wild-type cancer cell lines) in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

MTA Preparation: Prepare a stock solution of this compound (Sigma-Aldrich or similar) in sterile DMSO or PBS. Further dilute in culture medium to achieve the desired final concentrations (e.g., 1 µM to 100 µM).

-

Treatment: Seed cells in multi-well plates at a predetermined density. After allowing cells to adhere overnight, replace the medium with fresh medium containing various concentrations of MTA or vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

Western Blot Analysis for Protein Expression

-

Cell Lysis: After MTA treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[16][17]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-PRMT5, anti-sDMA, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-Akt, anti-p-Akt, anti-mTOR, anti-p-mTOR, anti-β-actin) overnight at 4°C.

-

Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[18]

Chromatin Immunoprecipitation (ChIP) Sequencing

-

Cross-linking: Treat MTA- and vehicle-treated cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.[19][20]

-

Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.[19]

-

Immunoprecipitation: Incubate the sheared chromatin with specific antibodies against histone modifications of interest (e.g., anti-H3R8me2s, anti-H4R3me2s, anti-H3K27me3) overnight at 4°C. Use IgG as a negative control.

-

DNA Purification: Precipitate the antibody-bound chromatin fragments using protein A/G magnetic beads. Reverse the cross-links and purify the DNA.[21][22]

-

Library Preparation and Sequencing: Prepare sequencing libraries from the purified ChIP DNA and input DNA. Perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to a reference genome and perform peak calling to identify regions enriched for the specific histone modification.

Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)

-

Cell Preparation: After MTA treatment, harvest both adherent and floating cells.

-

Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[23]

Caspase-3/7 Activity Assay

-

Assay Principle: This assay utilizes a proluminescent caspase-3/7 substrate (e.g., Z-DEVD-aminoluciferin). Cleavage of this substrate by active caspase-3/7 generates a luminescent signal.[12]

-

Procedure: After MTA treatment in a 96-well plate, add the Caspase-Glo® 3/7 reagent directly to the wells.

-

Measurement: Incubate at room temperature for 1-2 hours and measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.[24]

Signaling Pathways and Visualizations

MTA's influence on gene expression and apoptosis is orchestrated through complex signaling networks. The following diagrams, generated using the DOT language for Graphviz, illustrate these key pathways.

MTA-Mediated Regulation of Gene Expression via PRMT5

Caption: MTA inhibits PRMT5, altering histone methylation and gene expression.

MTA-Induced Intrinsic Apoptosis Pathway

Caption: MTA induces apoptosis by regulating Bcl-2 family proteins and activating caspases.

Experimental Workflow for Investigating MTA's Effects

Caption: Workflow for studying MTA's effects on gene expression and apoptosis.

Conclusion and Future Directions

This compound is a critical metabolic regulator with profound effects on gene expression and apoptosis. Its ability to selectively inhibit PRMT5 in MTAP-deleted cancer cells presents a compelling therapeutic window for the development of targeted therapies. Furthermore, its pro-apoptotic activities highlight its potential as a direct anti-cancer agent. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to further elucidate the complex roles of MTA in cellular homeostasis and disease.

Future research should focus on:

-

Identifying the full spectrum of genes regulated by the MTA-PRMT5 axis through comprehensive transcriptomic and epigenomic studies.

-

Elucidating the precise mechanisms by which MTA modulates the expression and activity of Bcl-2 family proteins.

-

Investigating the potential of MTA and novel MTA-cooperative PRMT5 inhibitors in preclinical and clinical settings for the treatment of MTAP-deficient cancers.

-

Exploring the role of MTA in other diseases characterized by metabolic dysregulation.

By continuing to unravel the intricate functions of this key metabolite, the scientific community can pave the way for novel therapeutic strategies targeting the fundamental processes of gene expression and apoptosis.

References

- 1. This compound and Cancer: old molecules, new understanding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Allosteric Modulation of Protein Arginine Methyltransferase 5 (PRMT5) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PRMT5-mediated histone arginine methylation antagonizes transcriptional repression by polycomb complex PRC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PRMT5-mediated histone arginine methylation antagonizes transcriptional repression by polycomb complex PRC2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. MTA-cooperative PRMT5 inhibitors enhance T cell-mediated antitumor activity in MTAP-loss tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gene expression profiling concerning mineralization in human dental pulp cells treated with mineral trioxide aggregate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Methylthioadenosine (MTA) inhibits melanoma cell proliferation and in vivo tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activity-dependent regulation of the BAX/BCL-2 pathway protects cortical neurons from apoptotic death during early development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mineral trioxide aggregate affects cell viability and induces apoptosis of stem cells from human exfoliated deciduous teeth - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchopenworld.com [researchopenworld.com]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. bio-rad.com [bio-rad.com]

- 17. Sample preparation for western blot | Abcam [abcam.com]

- 18. origene.com [origene.com]

- 19. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. bosterbio.com [bosterbio.com]

- 22. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 23. Effect of ProRoot MTA on pulp cell apoptosis and proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

5'-Methylthioadenosine: A Pivotal Regulator in Cancer Metabolism and Cell Proliferation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

5'-Methylthioadenosine (MTA) is a naturally occurring sulfur-containing nucleoside that plays a critical role in fundamental cellular processes, including polyamine biosynthesis and methionine salvage. In the context of oncology, MTA has emerged as a key metabolite influencing cancer cell proliferation, metabolism, and the tumor microenvironment. This is largely due to the frequent deletion of the methylthioadenosine phosphorylase (MTAP) gene in various cancers, which leads to the accumulation of MTA. This guide provides a comprehensive technical overview of MTA's involvement in cancer, detailing its metabolic functions, impact on critical signaling pathways, and the therapeutic strategies that exploit its unique biology. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of MTA's role in cancer to inform novel therapeutic strategies.

Introduction to this compound (MTA)

This compound is a byproduct of polyamine synthesis and is central to the methionine salvage pathway, which regenerates methionine for various cellular functions.[1] Under normal physiological conditions, the enzyme methylthioadenosine phosphorylase (MTAP) rapidly catabolizes MTA into adenine and 5-methylthioribose-1-phosphate (MTR-1-P), maintaining low intracellular MTA concentrations.[2] However, the MTAP gene is frequently co-deleted with the tumor suppressor gene CDKN2A in a significant percentage of human cancers, including glioblastoma, pancreatic cancer, and non-small cell lung cancer.[3][4] This genetic event leads to a deficiency in the MTAP enzyme and a subsequent accumulation of MTA within the tumor cells and the surrounding microenvironment.[5] This accumulation creates a unique metabolic state in cancer cells, presenting both challenges and therapeutic opportunities.

MTA's Role in Cancer Metabolism

The accumulation of MTA in MTAP-deficient cancer cells profoundly alters cellular metabolism, creating specific vulnerabilities that can be therapeutically exploited.

The Methionine Salvage Pathway

In healthy cells, MTAP is the rate-limiting enzyme in the methionine salvage pathway, which recycles the sulfur-containing portion of MTA back into methionine.[6] This pathway is crucial for maintaining the cellular pool of S-adenosylmethionine (SAM), the universal methyl donor for methylation reactions involving DNA, RNA, and proteins. In MTAP-deleted cancer cells, the inability to salvage methionine through this pathway increases their dependence on exogenous methionine.[7]

Polyamine Metabolism

MTA is a potent product inhibitor of polyamine biosynthesis, particularly targeting spermidine and spermine synthases.[8] Polyamines, such as putrescine, spermidine, and spermine, are essential for cell growth, proliferation, and differentiation.[9] In MTAP-deficient cells, the elevated levels of MTA can lead to a dysregulation of polyamine metabolism, impacting cell cycle progression and proliferation.[10]

MTA and Cell Proliferation: Key Signaling Pathways

Accumulated MTA acts as an endogenous inhibitor of several key enzymes, most notably protein arginine methyltransferase 5 (PRMT5), leading to a cascade of effects on downstream signaling pathways that control cell proliferation and survival.

The PRMT5-Akt/mTOR Pathway

PRMT5 is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on a variety of protein substrates, including histones and components of the spliceosome.[7] MTA, being structurally similar to the PRMT5 cofactor S-adenosylmethionine (SAM), acts as a competitive inhibitor of PRMT5.[11] The partial inhibition of PRMT5 in MTAP-deleted cells creates a state of dependency on the remaining PRMT5 activity, a phenomenon known as synthetic lethality.[3][11]

Furthermore, the inhibition of PRMT5 by MTA has been shown to suppress the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.[1][12] Specifically, MTA accumulation leads to decreased phosphorylation of Akt at Ser473, which in turn reduces the activity of mTOR and its downstream effector 4E-BP1.[1]

Regulation of Rho GTPase Signaling